molecular formula C14H30O2 B13449148 (3S)-tetradecane-1,3-diol

(3S)-tetradecane-1,3-diol

Cat. No.: B13449148
M. Wt: 230.39 g/mol
InChI Key: OTJSXUHOVUGHJG-AWEZNQCLSA-N
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Description

(3S)-tetradecane-1,3-diol is an organic compound with the molecular formula C14H30O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a tetradecane backbone. The (3S) designation indicates the stereochemistry of the molecule, specifying that the hydroxyl group on the third carbon is in the S-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-tetradecane-1,3-diol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes using engineered microorganisms. These microorganisms are designed to produce the desired diol through fermentation processes, which are environmentally friendly and cost-effective. The fermentation broth is then subjected to extraction and purification steps to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3S)-tetradecane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, and other oxidizing agents in solvents like dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) in solvents like THF.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted tetradecane derivatives.

Scientific Research Applications

(3S)-tetradecane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-tetradecane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also interact with cell membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    (3R)-tetradecane-1,3-diol: The enantiomer of (3S)-tetradecane-1,3-diol with the opposite stereochemistry.

    1,2-tetradecane-diol: A diol with hydroxyl groups on the first and second carbons.

    1,4-tetradecane-diol: A diol with hydroxyl groups on the first and fourth carbons.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical properties compared to its enantiomer and other positional isomers. The S-configuration may confer specific interactions with biological targets, making it valuable for certain applications.

Properties

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

(3S)-tetradecane-1,3-diol

InChI

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h14-16H,2-13H2,1H3/t14-/m0/s1

InChI Key

OTJSXUHOVUGHJG-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H](CCO)O

Canonical SMILES

CCCCCCCCCCCC(CCO)O

Origin of Product

United States

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